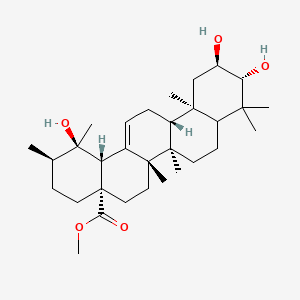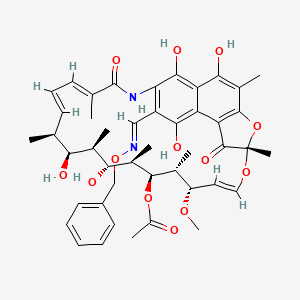
VAN GEL B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VAN GEL B: is a highly purified smectite clay, specifically a magnesium aluminum silicate, used primarily as a suspension stabilizer, emulsion optimizer, and rheology modifier. It is known for its ability to produce uniform thixotropic aqueous dispersions at low concentrations, making it a valuable component in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : VAN GEL B is derived from naturally occurring colloidal magnesium aluminum silicate. The raw material undergoes a series of purification processes to remove impurities and produce a highly refined product. This involves mechanical and chemical treatments to achieve the desired thixotropic properties .
Industrial Production Methods: : The production of this compound involves the extraction of smectite clay from natural deposits, followed by purification and refinement processes. The clay is then processed to produce small granules that can be easily dispersed in aqueous systems. The final product is packaged and distributed for industrial use .
Analyse Chemischer Reaktionen
Types of Reactions: : VAN GEL B primarily undergoes physical interactions rather than chemical reactions. It acts as a stabilizer and thickener in aqueous systems, forming thixotropic gels. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: : this compound is often used in combination with other thickeners such as xanthan gum and carboxymethyl cellulose (CMC). These combinations enhance the thickening, stabilizing, and suspending properties of the final product .
Major Products Formed: : The primary product formed from the use of this compound is a stable, thixotropic gel that can be used in various industrial applications, including latex paints, agricultural formulations, and other aqueous systems .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, VAN GEL B is used as a rheology modifier to control the viscosity and flow properties of various formulations. It is particularly useful in the development of stable suspensions and emulsions .
Biology: : While this compound is not typically used in biological applications, its properties as a stabilizer and thickener can be beneficial in certain experimental setups that require controlled viscosity and suspension stability .
Medicine: : this compound is not intended for pharmaceutical or cosmetic use. Its applications are limited to industrial and agricultural settings .
Industry: : this compound is widely used in the paint and coatings industry to develop smooth, thixotropic consistency in latex paints. It prevents syneresis and settling, provides dripless application, and controls leveling and sag resistance . It is also used in agricultural formulations as a suspension stabilizer and emulsion optimizer .
Wirkmechanismus
Mechanism of Action: : VAN GEL B exerts its effects through physical interactions rather than chemical reactions. It forms thixotropic gels by creating a network of particles that trap water and other components, resulting in a stable, viscous dispersion. This network can be disrupted by shear forces, allowing the gel to flow, and then reformed when the shear forces are removed .
Molecular Targets and Pathways: : The primary molecular targets of this compound are the water molecules and other components in the aqueous system. It interacts with these molecules to form a stable, thixotropic gel .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : VAN GEL B is similar to other smectite clays such as VEEGUM T, which is also a magnesium aluminum silicate. Both compounds are used as thixotropes in aqueous systems and have similar properties in terms of stabilizing and thickening .
List of Similar Compounds
- VEEGUM T
- VEEGUM H
- VANSIL Wollastonite
- PEERLESS Hydrous Aluminum Silicate
- PYRAX Pyrophyllite
This compound stands out due to its high level of purification and its ability to produce uniform thixotropic dispersions at low concentrations, making it a cost-effective choice for industrial applications .
Eigenschaften
CAS-Nummer |
12199-37-0 |
|---|---|
Molekularformel |
C33H57CrO6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




